Cas no 2098005-07-1 (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile)

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a fluorinated pyrazole derivative featuring a pyridine substituent at the 3-position and a nitrile group at the 5-position. The incorporation of a 2-fluoroethyl moiety enhances its metabolic stability and bioavailability, making it a valuable intermediate in medicinal chemistry. The pyridine ring contributes to improved solubility and potential hydrogen-bonding interactions, while the nitrile group offers versatility for further functionalization. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its balanced lipophilicity and electronic properties. Its structural features make it a promising scaffold for drug discovery, especially in targeting central nervous system (CNS) disorders and oncology-related pathways.
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile structure
2098005-07-1 structure
Product Name:1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
CAS No:2098005-07-1
MF:C11H9FN4
MW:216.214364767075
CID:5727243
PubChem ID:121210910
Update Time:2025-07-02

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile
    • F2198-0631
    • 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
    • AKOS026721006
    • 2098005-07-1
    • starbld0047852
    • 1H-Pyrazole-5-carbonitrile, 1-(2-fluoroethyl)-3-(4-pyridinyl)-
    • Inchi: 1S/C11H9FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6H2
    • InChI Key: MLKDYLGZBKHTBS-UHFFFAOYSA-N
    • SMILES: FCCN1C(C#N)=CC(C2C=CN=CC=2)=N1

Computed Properties

  • Exact Mass: 216.08112447g/mol
  • Monoisotopic Mass: 216.08112447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 390.7±42.0 °C(Predicted)
  • pka: 2.91±0.10(Predicted)

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile Pricemore >>

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F119396-100mg
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$ 115.00 2022-06-05
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Additional information on 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Recent Advances in the Study of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (CAS: 2098005-07-1)

The compound 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (CAS: 2098005-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic molecule, characterized by a pyrazole core substituted with a fluoroethyl group and a pyridinyl moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The unique structural features of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile, such as the fluorine atom and the nitrile group, contribute to its binding affinity and selectivity towards specific kinase targets. Computational modeling and in vitro assays have demonstrated its promising inhibitory activity against several kinases, suggesting its potential as a lead compound for further drug development.

In addition to its kinase inhibitory properties, studies have explored the compound's pharmacokinetic profile. The fluoroethyl group is believed to enhance metabolic stability, while the pyridinyl moiety may improve solubility and bioavailability. These attributes make the compound a viable candidate for oral administration, a key consideration in drug design. Recent preclinical studies have reported favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, further supporting its therapeutic potential.

Another area of investigation has been the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its biological activity. For instance, the nitrile group has been shown to form critical hydrogen bonds with kinase active sites, while the fluoroethyl group enhances lipophilicity, facilitating membrane penetration. These insights have guided the design of analogs with improved potency and reduced off-target effects.

Despite these promising findings, challenges remain in the development of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile as a therapeutic agent. Issues such as potential toxicity and the need for further optimization of its selectivity profile must be addressed. Ongoing research aims to overcome these hurdles through advanced synthetic strategies and rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.

In conclusion, 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile represents a promising scaffold in medicinal chemistry, with demonstrated kinase inhibitory activity and favorable pharmacokinetic properties. Continued research into its therapeutic applications and mechanistic underpinnings will be crucial for its advancement as a potential drug candidate. The compound's unique structural features and biological activity underscore its significance in the ongoing quest for novel therapeutics in chemical biology and medicine.

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